An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel sulfonamide derivative, 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide. The sulfonamide scaffold is a cornerstone in medicinal chemistry, with a rich history of producing a wide array of therapeutic agents.[1][2][3] Understanding the fundamental physicochemical attributes of new sulfonamide entities is a critical prerequisite for any drug discovery and development program. This document outlines detailed experimental protocols for the determination of essential parameters including solubility, pKa, and lipophilicity (logP). Furthermore, it details methodologies for solid-state characterization through X-ray crystallography and thermal analysis (DSC/TGA), along with a proposed synthetic route and a strategy for spectral analysis. This guide is intended for researchers, scientists, and drug development professionals to facilitate a thorough and systematic evaluation of this compound, thereby enabling an informed progression in its potential therapeutic application.
Introduction: The Significance of the Sulfonamide Scaffold
Sulfonamides represent a versatile class of compounds that have had a profound impact on medicine since the discovery of Prontosil in the 1930s.[1] Their derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The therapeutic efficacy of a sulfonamide-based drug is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a comprehensive understanding of these properties is paramount in the early stages of drug development. This guide focuses on 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, a molecule of interest for its potential biological activities stemming from its unique substitution pattern.
Molecular and Physicochemical Profile
A foundational aspect of characterizing any new chemical entity is the determination of its core molecular and physicochemical properties. These parameters provide the initial insights into the compound's behavior in biological systems.
Molecular Identification
A summary of the key identifiers for 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide is presented in Table 1.
| Property | Value |
| IUPAC Name | 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide |
| CAS Number | 571162-74-8 |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.36 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)C)N |
| InChI Key | GUTAXOCKIUEWFM-UHFFFAOYSA-N |
Predicted Physicochemical Properties
While experimental determination is the gold standard, in silico prediction of physicochemical properties can provide valuable early insights. Table 2 presents a summary of predicted values for key parameters.
| Parameter | Predicted Value | Method |
| logP | 2.5 - 3.5 | Various computational models |
| pKa (acidic) | 8.0 - 9.0 (Sulfonamide N-H) | Computational pKa predictors |
| pKa (basic) | 3.5 - 4.5 (Aromatic Amine) | Computational pKa predictors |
| Aqueous Solubility | Low to moderate | General solubility prediction algorithms |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide.
Determination of Aqueous Solubility: The Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.
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Preparation of Saturated Solution:
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Add an excess amount (e.g., 5-10 mg) of the finely powdered test compound to a series of vials containing a known volume (e.g., 2 mL) of different aqueous buffers (pH 2.0, 5.0, 7.4, and 9.0).
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Ensure a solid excess is visible in each vial.
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Equilibration:
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Seal the vials and place them in a temperature-controlled orbital shaker set at 25 °C and 37 °C.
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Agitate the samples for at least 24 hours to ensure equilibrium is reached.
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Phase Separation:
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After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
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Sample Analysis:
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Carefully withdraw an aliquot of the clear supernatant from each vial.
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Dilute the supernatant with a suitable mobile phase.
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Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Data Interpretation:
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Construct a calibration curve using standard solutions of the compound.
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Determine the solubility in mg/mL or µM for each pH and temperature condition.
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Caption: Workflow for the shake-flask solubility determination method.
Determination of Ionization Constant (pKa): Potentiometric Titration
The pKa value dictates the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa values.[4][5]
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Instrument Calibration:
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Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.
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Sample Preparation:
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Prepare a solution of the test compound (e.g., 0.01 M) in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
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Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).
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Titration Procedure:
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Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
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Titrate the solution with a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa).
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Record the pH value after each incremental addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve. For more complex systems, derivative plots can be used to accurately identify the equivalence points.
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Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. euroasiajournal.org [euroasiajournal.org]
- 4. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
